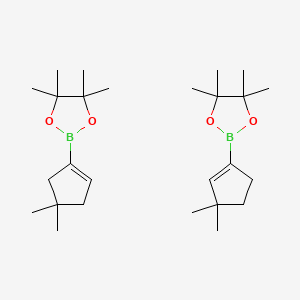
2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are organoboron compounds. These compounds are characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclopentene ring with dimethyl substituents. They are used in various chemical reactions, particularly in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the reaction of cyclopentene derivatives with boronic acid or boronate esters. The reaction conditions often include the use of a catalyst, such as palladium or platinum, and may require an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compounds are then purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom back to its original state or to other boron-containing species.
Substitution: The compounds can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boron-containing species with lower oxidation states.
Substitution: Compounds with new functional groups replacing the boron atom.
科学的研究の応用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Employed in the synthesis of biologically active molecules and as probes in biochemical assays.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism of action of these compounds involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
- 2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4,4-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
These compounds are unique due to the presence of the dioxaborolane ring and the specific arrangement of the cyclopentene and dimethyl groups. This structure imparts unique reactivity and stability, making them valuable in various chemical processes.
特性
分子式 |
C26H46B2O4 |
|---|---|
分子量 |
444.3 g/mol |
IUPAC名 |
2-(3,3-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/2C13H23BO2/c2*1-11(2)8-7-10(9-11)14-15-12(3,4)13(5,6)16-14/h9H,7-8H2,1-6H3;7H,8-9H2,1-6H3 |
InChIキー |
VARZZUBSTAKLMQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)(C)C.B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


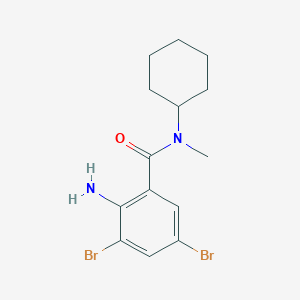
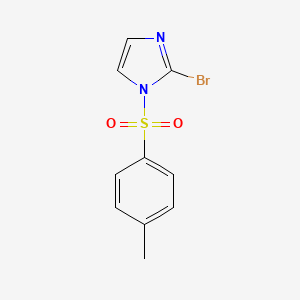
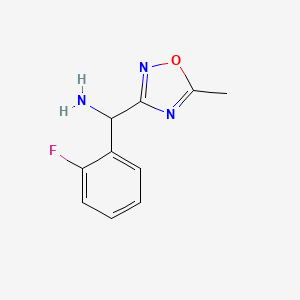
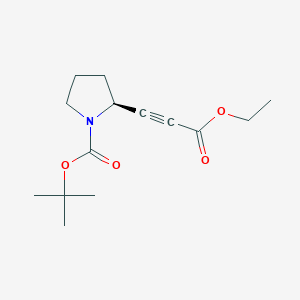
![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/no-structure.png)
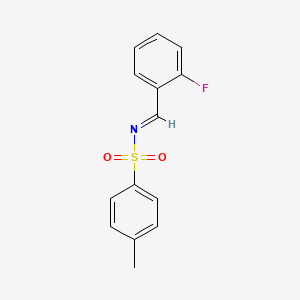
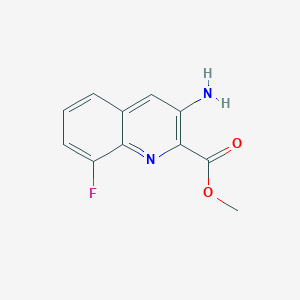
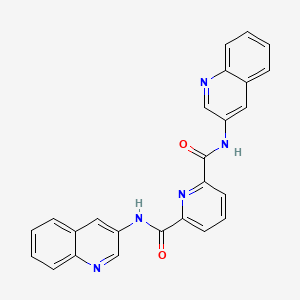

![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)

